molecular formula C14H15N5O B2575930 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine CAS No. 1226456-35-4

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine

Cat. No.: B2575930
CAS No.: 1226456-35-4
M. Wt: 269.308
InChI Key: DNKLVNJEGGUJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and a methoxyphenyl group at the N position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-N-(4-methoxyphenyl)-9H-carbazole-3,6-diamine: Another compound with similar structural features but different functional groups.

    9-ethyl-N-(4-methoxyphenyl)-9H-pyrimidine-2-amine: A pyrimidine derivative with comparable substituents.

Uniqueness

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methoxyphenyl group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-ethyl-N-(4-methoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKLVNJEGGUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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